

Dabigatran Etexilate-d11 CAS number and molecular weight

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Compound of Interest

Compound Name: Dabigatran Etexilate-d11

Cat. No.: B15556863 Get Quote

In-Depth Technical Guide: Dabigatran Etexilated11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Dabigatran Etexilate-d11**, a deuterated stable isotope-labeled internal standard for Dabigatran Etexilate. This document is intended for use by researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioanalytical method development, and other research applications requiring a reliable internal standard for the quantification of Dabigatran Etexilate and its active metabolite, Dabigatran.

Core Data Presentation

The key quantitative data for **Dabigatran Etexilate-d11** are summarized in the table below for easy reference and comparison.

Parameter	Value
CAS Number	1210608-88-0
Molecular Formula	C34H30D11N7O5
Molecular Weight	638.8 g/mol



Metabolic Pathway of Dabigatran Etexilate

Dabigatran Etexilate is a prodrug that undergoes in vivo biotransformation to its active form, Dabigatran, a potent direct thrombin inhibitor. The metabolic activation is a two-step hydrolysis process mediated by carboxylesterases primarily in the intestine and liver. This pathway is crucial for understanding the pharmacokinetics of the drug.



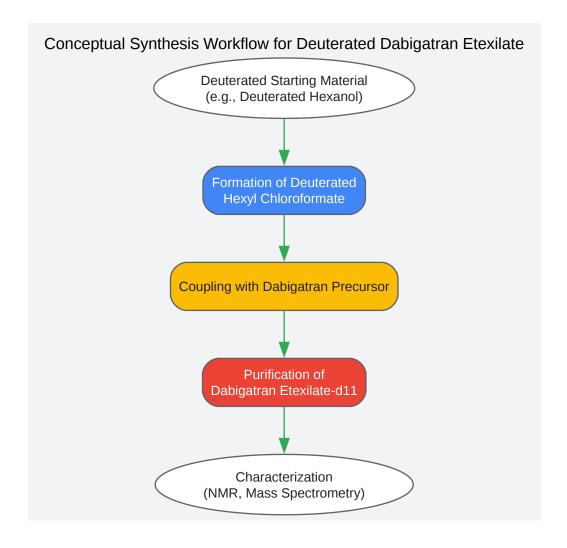
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Metabolic activation of the prodrug Dabigatran Etexilate.

Experimental Protocols Synthesis of Deuterated Dabigatran Etexilate

The synthesis of deuterated Dabigatran Etexilate can be achieved through a multi-step process, often starting from a deuterated precursor. A general conceptual workflow is outlined below. The specific reagents and reaction conditions would require optimization based on the desired deuterium labeling pattern and overall yield.





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A high-level overview of a potential synthesis route.

A detailed synthetic protocol would involve the following conceptual steps:

- Preparation of the Deuterated Moiety: Synthesis of the deuterated hexyl portion of the molecule.
- Coupling Reaction: Reaction of the deuterated fragment with the non-deuterated Dabigatran core structure.
- Purification: Purification of the final deuterated product using techniques such as column chromatography or recrystallization.



 Structural Confirmation: Verification of the structure and deuterium incorporation using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioanalytical Method using Dabigatran Etexilate-d11 as an Internal Standard

Dabigatran Etexilate-d11 is an ideal internal standard for the quantification of Dabigatran Etexilate and its metabolites in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify the concentration of Dabigatran and its prodrug, Dabigatran Etexilate, in plasma samples.

Materials:

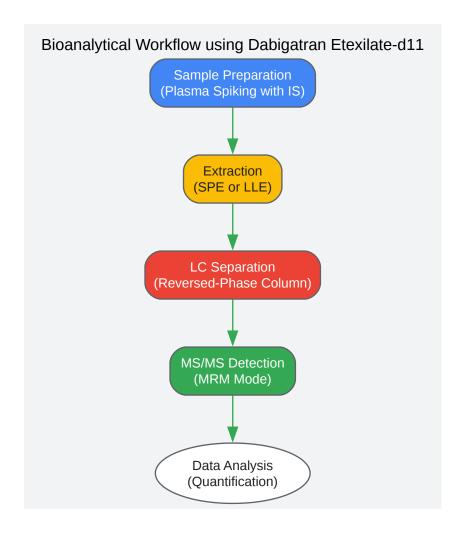
- Dabigatran Etexilate analytical standard
- Dabigatran analytical standard
- **Dabigatran Etexilate-d11** (Internal Standard)
- Human plasma (or other relevant biological matrix)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source



Conceptual Experimental Workflow:



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Steps for quantifying Dabigatran using a deuterated standard.

Methodology:

- Preparation of Stock and Working Solutions:
 - Prepare individual stock solutions of Dabigatran Etexilate, Dabigatran, and Dabigatran
 Etexilate-d11 in a suitable organic solvent (e.g., methanol).
 - Prepare serial dilutions of the analytes to create calibration standards and quality control (QC) samples.
 - Prepare a working solution of the internal standard (**Dabigatran Etexilate-d11**).



Sample Preparation:

- Thaw plasma samples to room temperature.
- To a defined volume of plasma (e.g., 100 μL), add the internal standard working solution.
- Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.
- Alternatively, use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for cleaner sample extracts.

LC-MS/MS Analysis:

- Chromatographic Separation:
 - Inject the supernatant or reconstituted extract onto a reversed-phase C18 column.
 - Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).
- Mass Spectrometric Detection:
 - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Monitor the specific precursor-to-product ion transitions for Dabigatran, Dabigatran
 Etexilate, and Dabigatran Etexilate-d11 in Multiple Reaction Monitoring (MRM) mode.
- Data Analysis and Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
 - Determine the concentration of the analytes in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including selectivity, sensitivity (LLOQ), linearity,



accuracy, precision, recovery, matrix effect, and stability.

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